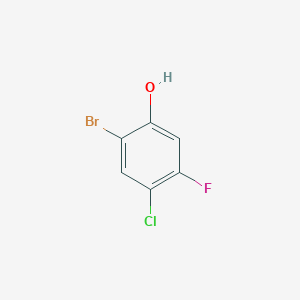
2-Bromo-4-chloro-5-fluorophenol
Übersicht
Beschreibung
2-Bromo-4-chloro-5-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has an average mass of 225.443 Da and a monoisotopic mass of 223.903976 Da . It is available in both liquid and solid forms .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-5-fluorophenol is 1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-5-fluorophenol has a molecular weight of 225.44 . It is available in liquid form with a storage temperature of 2-8°C . It also exists in a solid form . .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Synthesis of Antagonists
2-Bromo-4-chloro-5-fluorophenol is utilized in pharmaceutical research for the synthesis of various antagonists, particularly those targeting serotonin receptors such as 5-HT3 and 5-HT4 . These receptors are implicated in gastrointestinal motility disorders, anxiety, and other conditions. By serving as a precursor for reaction intermediates, this compound aids in the development of drugs that can modulate these receptors for therapeutic benefits.
Environmental Studies: Halogenated Building Block
As a halogenated phenol, this compound is a valuable building block in environmental studies . It can be used to synthesize compounds that are analyzed for their environmental impact, degradation, and potential as environmental tracers to monitor pollution levels and the presence of halogenated compounds in ecosystems.
Biological Investigations: Huntington’s Disease Research
In biological research, 2-Bromo-4-chloro-5-fluorophenol is explored for its role in the study of neurodegenerative diseases, including Huntington’s disease . Researchers use this compound to develop molecules that can be used to understand the progression of such diseases or as potential markers for diagnosis.
Chemical Synthesis: Nucleophilic Substitution Reactions
This compound is instrumental in chemical synthesis, particularly in nucleophilic substitution reactions . It can act as a substrate for the introduction of other functional groups, leading to a wide array of derivatives with potential applications in material science, catalysis, and as intermediates in organic synthesis.
Material Science: Aryl Fluorinated Building Block
In material science, 2-Bromo-4-chloro-5-fluorophenol serves as an aryl fluorinated building block . Its incorporation into polymers and materials can impart unique properties such as resistance to degradation, thermal stability, and potential for further functionalization.
Analytical Chemistry: Biochemical Reagent
The compound finds use as a biochemical reagent in analytical chemistry . It can be part of assays and diagnostic tests, where its reactivity and halogenated nature allow for precise measurements and the development of new analytical methodologies.
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXEKRONYMMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-fluorophenol | |
CAS RN |
157165-23-6 | |
| Record name | 2-bromo-4-chloro-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


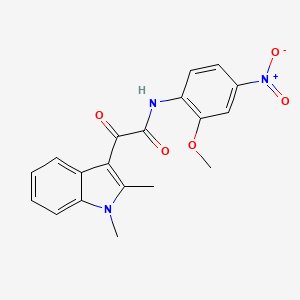
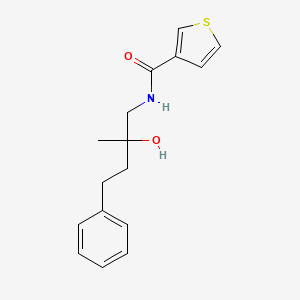
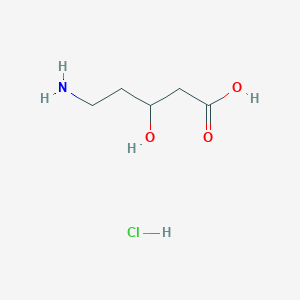
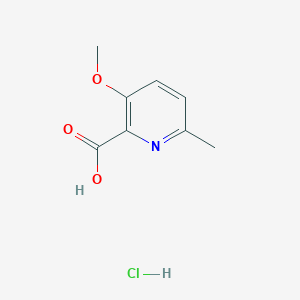
![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
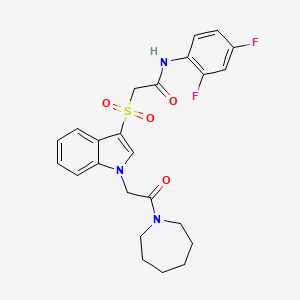
![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)
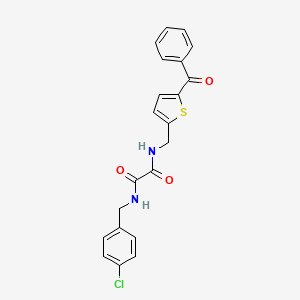
![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)
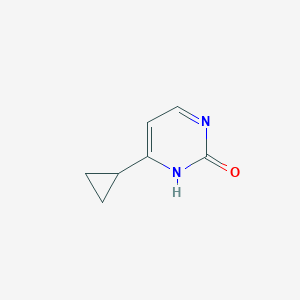
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide](/img/structure/B2875708.png)
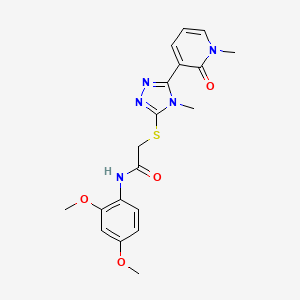
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)